molecular formula C20H25FN4O2S B2521233 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1705692-16-5

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2521233
CAS RN: 1705692-16-5
M. Wt: 404.5
InChI Key: ILZRRCAYCJGXBB-UHFFFAOYSA-N
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Description

The compound "(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. The fluorophenoxy and thiadiazolyl moieties suggest potential applications in pharmaceuticals, given the known biological activities of similar structures.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that build the complex structures from simpler precursors. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process to obtain inhibitors of type III secretion in Gram-negative bacteria, indicating the potential for complex synthesis pathways for related compounds . Similarly, the synthesis of the compound "(4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone" involved a reaction sequence that included heating with orthophosphoric acid and purification steps, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of "(4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone" was elucidated using a Bruker X8 Proteum diffractometer, which could similarly be applied to determine the structure of the compound . The presence of fluorine atoms in the structure can significantly influence the molecular conformation due to their electronegativity.

Chemical Reactions Analysis

Compounds containing fluorophenyl and thiadiazolyl groups can undergo various chemical reactions. Fluorination has been shown to enhance the photostability and spectroscopic properties of fluorophores, and nucleophilic aromatic substitution reactions have been employed to synthesize fluorinated analogs of complex heterocyclic compounds . The compound may also be amenable to similar reactions, which could modify its properties or lead to the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic components and substituents. For example, the presence of a fluorophenyl group can impact the compound's lipophilicity and electronic properties, while the thiadiazolyl group could contribute to its potential biological activity. The crystal structure of a related compound, "3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one," revealed specific conformational details and hydrogen bonding patterns, which are important for understanding the physical properties and reactivity of such molecules .

properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2S/c1-14-19(28-23-22-14)20(26)25-10-6-15(7-11-25)24-12-8-16(9-13-24)27-18-5-3-2-4-17(18)21/h2-5,15-16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZRRCAYCJGXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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